molecular formula C14H18N2O B2579171 1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol CAS No. 1488188-59-5

1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol

Cat. No. B2579171
M. Wt: 230.311
InChI Key: LAWVJFRBAHRJDS-UHFFFAOYSA-N
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Description

This compound, also known as 1-[(2-methyl-1H-benzimidazol-1-yl)methyl]cyclopentanol, has a molecular weight of 230.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O/c1-11-15-12-6-2-3-7-13(12)16(11)10-14(17)8-4-5-9-14/h2-3,6-7,17H,4-5,8-10H2,1H3 . This indicates that the compound contains 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound is an oil-like substance . It has a molecular weight of 230.31 .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Cytochrome P450 enzymes are crucial for the metabolism of many drugs. Research into chemical inhibitors, including those related to benzothiazole structures, aims to understand drug-drug interactions and improve the predictability of drug metabolism. The selectivity of these inhibitors towards specific CYP isoforms is essential for deciphering the metabolism pathways of various drugs, highlighting the chemical's relevance in pharmacokinetic studies (Khojasteh et al., 2011).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. These compounds are integral to many natural and synthetic bioactive molecules, underscoring their importance in drug discovery and development. The versatility of benzothiazole compounds in medicinal chemistry is due to their efficacy with less toxicity and the possibility of enhancing activities through structural modifications (Bhat & Belagali, 2020).

Cyclopentanone in Chemical Industry

Cyclopentanone derivatives, including those linked to the chemical structure , are significant in the chemical industry, primarily used in the production of fragrances and as solvents in the electronics industry. Research into the production processes of cyclopentanone highlights the chemical's industrial relevance and the ongoing development of more efficient and feasible production methods (Sinopec Shanghai, 2011).

Fascinating Variability in Chemistry and Properties

The study of compounds containing benzothiazole and cyclopentanone structures, such as the one , demonstrates significant variability in their chemical and physical properties. This variability extends to their complexation behaviors, spectroscopic properties, and biological activities, offering a broad spectrum of research applications, from material science to pharmaceutical development (Boča et al., 2011).

Therapeutic Potential of Benzothiazoles

Benzothiazoles are recognized for their therapeutic potential across a spectrum of pharmacological activities. Their simple structure and the ability to modify it make benzothiazoles an attractive scaffold for the development of new drugs, particularly in anticancer research. The exploration of benzothiazole-based compounds in drug patents emphasizes the ongoing interest and potential of these molecules in therapeutic applications (Kamal et al., 2015).

Future Directions

While specific future directions for this compound were not found in the available literature, imidazole compounds, which are structurally similar, have been noted for their broad range of chemical and biological properties . These properties make them important in the development of new drugs .

properties

IUPAC Name

1-[(2-methylbenzimidazol-1-yl)methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11-15-12-6-2-3-7-13(12)16(11)10-14(17)8-4-5-9-14/h2-3,6-7,17H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWVJFRBAHRJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3(CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol

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